Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate
Brand Name: Vulcanchem
CAS No.: 56453-05-5
VCID: VC17114755
InChI: InChI=1S/C21H36O4.Na/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);/q;+1/p-1
SMILES:
Molecular Formula: C21H35NaO4
Molecular Weight: 374.5 g/mol

Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate

CAS No.: 56453-05-5

Cat. No.: VC17114755

Molecular Formula: C21H35NaO4

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate - 56453-05-5

Specification

CAS No. 56453-05-5
Molecular Formula C21H35NaO4
Molecular Weight 374.5 g/mol
IUPAC Name sodium;8-(5-carboxy-4-hexylcyclohex-2-en-1-yl)octanoate
Standard InChI InChI=1S/C21H36O4.Na/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);/q;+1/p-1
Standard InChI Key ZNBZNWFTONMVPR-UHFFFAOYSA-M
Canonical SMILES CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)[O-].[Na+]

Introduction

Structural and Molecular Characteristics

Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate belongs to the carboxylate salt class, characterized by a cyclohexene ring substituted at the 4-position with a hexyl group and at the 5-position with a carboxylate functional group. The sodium counterion enhances aqueous solubility, making it suitable for applications requiring polar solvents. The IUPAC name, sodium 8-(5-carboxy-4-hexylcyclohex-2-en-1-yl)octanoate, reflects its branched structure, which combines aliphatic and cyclic components.

Key structural features include:

  • Cyclohexene ring: Provides rigidity and influences stereochemical interactions.

  • Hexyl chain: Imparts hydrophobicity, facilitating membrane interactions.

  • Carboxylate group: Enables ionic bonding and participation in acid-base reactions.

The compound’s Canonical SMILES representation, CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)[O-].[Na+], underscores its connectivity and functional group arrangement. Spectroscopic techniques such as NMR and IR confirm the presence of the carboxylate anion (stretching at ~1600 cm⁻¹) and the cyclohexene double bond (δ 5.5–6.0 ppm in ¹H NMR).

Synthesis and Preparation

The synthesis of sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate involves neutralizing its precursor acid, 5-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid, with sodium hydroxide under controlled conditions. The reaction proceeds via the following stoichiometry:

C21H36O4+NaOHC21H35NaO4+H2O\text{C}_{21}\text{H}_{36}\text{O}_4 + \text{NaOH} \rightarrow \text{C}_{21}\text{H}_{35}\text{NaO}_4 + \text{H}_2\text{O}

Table 1: Optimal Synthesis Conditions

ParameterValue/RangePurpose
Temperature25–40°CPrevent thermal degradation
pH8.5–9.5Ensure complete neutralization
Stirring Rate300–500 rpmEnhance reactant mixing
Reaction Time2–4 hoursAchieve >95% conversion

Post-synthesis purification typically involves recrystallization from ethanol-water mixtures, yielding a white crystalline solid with >98% purity. Advanced purification methods, such as column chromatography, may refine the product for pharmaceutical-grade applications.

Chemical Reactivity and Functional Transformations

The compound’s reactivity stems from its carboxylate group and unsaturated cyclohexene ring. Key reactions include:

Oxidation

The cyclohexene double bond undergoes oxidation with agents like potassium permanganate (KMnO₄) to form diols or ketones, depending on conditions. For example:

C21H35NaO4+KMnO4Diol or Ketone Derivative+MnO2\text{C}_{21}\text{H}_{35}\text{NaO}_4 + \text{KMnO}_4 \rightarrow \text{Diol or Ketone Derivative} + \text{MnO}_2

Reduction

The carboxylate group can be reduced to a primary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

C21H35NaO4+LiAlH4C21H37NaO3+H2O\text{C}_{21}\text{H}_{35}\text{NaO}_4 + \text{LiAlH}_4 \rightarrow \text{C}_{21}\text{H}_{37}\text{NaO}_3 + \text{H}_2\text{O}

Cation Exchange

The sodium ion is replaceable via metathesis reactions. For instance, treatment with calcium chloride yields the calcium salt:

2C21H35NaO4+CaCl2Ca(C21H35O4)2+2NaCl2\,\text{C}_{21}\text{H}_{35}\text{NaO}_4 + \text{CaCl}_2 \rightarrow \text{Ca}(\text{C}_{21}\text{H}_{35}\text{O}_4)_2 + 2\,\text{NaCl}
Reaction TypeReagentsProductsApplication
OxidationKMnO₄, CrO₃Diols, ketonesFunctionalization for drug design
ReductionNaBH₄, LiAlH₄Alcohol derivativesSurfactant modification
SubstitutionCaCl₂, MgSO₄Metal salt variantsTuning solubility

Industrial and Research Applications

Surfactant Formulations

The compound’s amphiphilicity enables its use in emulsion stabilization and detergent formulations. Compared to sodium dodecyl sulfate (SDS), it offers lower critical micelle concentration (CMC), enhancing efficiency at lower concentrations.

Table 3: Surfactant Properties Comparison

PropertySodium 5-Carboxy-4-Hexylcyclohex-2-ene-1-OctanoateSodium Dodecyl Sulfate (SDS)
CMC (mM)0.88.2
Foaming CapacityModerateHigh
BiodegradabilityHighModerate

Pharmaceutical Excipients

In drug delivery, it improves the solubility of hydrophobic APIs (active pharmaceutical ingredients) by 30–40% in aqueous buffers.

Comparative Analysis with Structural Analogues

The compound’s uniqueness arises from its hybrid cyclohexene-fatty acid structure. Key comparisons include:

Table 4: Structural and Functional Comparisons

CompoundMolecular FormulaKey Differences
Sodium 6-carboxyhexanoateC₆H₁₁NaO₂Shorter chain, limited membrane interaction
Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoateC₂₁H₃₄Na₂O₄Higher solubility, dual carboxylate groups

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